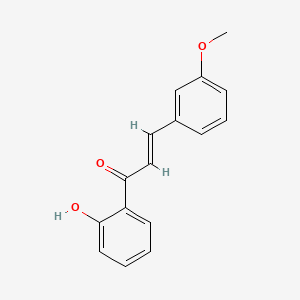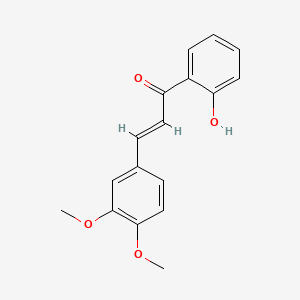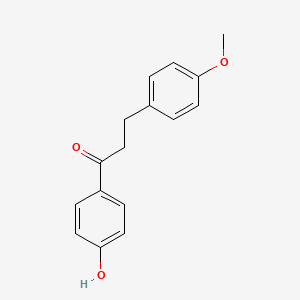
Jacobine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jacobine N-oxide is the N-oxide of Jacobine, a pyrrolizidine alkaloid . It can be found in thrips-resistant Senecio hybrids .
Molecular Structure Analysis
Jacobine N-oxide has the molecular formula C18H25NO7 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
Jacobine N-oxide has a molar mass of 367.39 g/mol . It is a primary reference substance with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Solubility and Membrane Permeability
Jacobine N-oxide, like many N-oxides, possesses properties that are beneficial in medicinal chemistry. The N-oxide group can increase the water solubility of drugs, which is crucial for oral and intravenous formulations . Additionally, it can decrease membrane permeability, potentially reducing the rate of drug absorption for a more controlled release .
Hypoxia-Activated Prodrugs
In the realm of targeted cancer therapy, Jacobine N-oxide may serve as a hypoxia-activated prodrug. These prodrugs are designed to be activated in the low-oxygen environment of tumors, reducing harm to healthy tissues and increasing the efficacy of the treatment .
Surface Engineering Applications
While specific information on Jacobine N-oxide in surface engineering is not readily available, N-oxides, in general, are known for their applications in this field. They can be used to modify the surface properties of materials, potentially impacting the development of biomedical devices or implants .
Biological Activity: Defense Mechanism in Plants
Jacobine N-oxide is a pyrrolizidine alkaloid found in plants that serves as a defense mechanism against herbivores. Its biological activity can be harnessed in research to understand plant-herbivore interactions and may lead to the development of natural pest-resistant crops .
Healthcare: Blood Compatibility and Immunogenicity
In healthcare, the nonimmunogenic nature of N-oxides makes them suitable for applications where blood compatibility is essential. This property is particularly valuable in the design of blood-contacting medical devices or coatings .
Food and Beverage Industry: Contaminant Analysis
Jacobine N-oxide, as a pyrrolizidine alkaloid, can be a contaminant in food and beverages, such as herbal teas and honey. Its detection and quantification are crucial for food safety and regulatory compliance. Research into its levels and toxic effects is ongoing to ensure consumer protection .
Safety and Hazards
Jacobine N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .
Wirkmechanismus
Target of Action
Jacobine N-oxide is an N-oxide of Jacobine, a pyrrolizidine alkaloid . It is found in Senecio hybrids that exhibit resistance to thrips . Thrips are tiny insects that feed on plants and are considered pests in many agricultural systems .
Mode of Action
It is known that pyrrolizidine alkaloids, including jacobine n-oxide, can act as feeding deterrents and toxic compounds to generalist herbivores .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can have various effects on insect herbivores and vertebrates, including acting as feeding deterrents and toxic compounds .
Pharmacokinetics
A study on the rumen metabolism of senecio pyrrolizidine alkaloids, which include jacobine n-oxide, found that most n-oxides undergo rapid conversion to their corresponding free bases, followed by biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety .
Action Environment
The action, efficacy, and stability of Jacobine N-oxide can be influenced by various environmental factors. For example, the presence of thrips, which Jacobine N-oxide helps to deter, can influence its action . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Jacobine N-oxide involves the oxidation of Jacobine to form the N-oxide derivative.", "Starting Materials": [ "Jacobine", "Oxidizing agent (e.g. m-chloroperbenzoic acid, hydrogen peroxide, or peracetic acid)", "Solvent (e.g. dichloromethane, chloroform, or acetonitrile)", "Base (e.g. sodium bicarbonate or potassium carbonate)" ], "Reaction": [ "Dissolve Jacobine in a suitable solvent.", "Add the oxidizing agent and base to the solution.", "Stir the mixture at room temperature for a period of time.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
38710-25-7 |
Molekularformel |
C18H25NO7 |
Molekulargewicht |
367.39 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does the cellular distribution of jacobine N-oxide in Jacobaea plants reflect a potential ecological trade-off?
A1: Research using laser microdissection coupled with NMR metabolomics revealed that jacobine N-oxide is not uniformly distributed across different leaf cell types in Jacobaea plants. While other defensive metabolites are concentrated in the epidermis (the outermost cell layer), jacobine N-oxide is predominantly found in the palisade mesophyll cells beneath []. This suggests an ecological trade-off. On one hand, concentrating defensive compounds in the epidermis provides a first line of defense against generalist herbivores and environmental stressors. On the other hand, jacobine N-oxide, while toxic to many herbivores, can act as a host-finding cue for specialist herbivores adapted to PAs. By sequestering jacobine N-oxide in the palisade mesophyll, Jacobaea plants may be balancing the need to deter generalist herbivores while minimizing detection by specialists [].
Q2: Besides Jacobaea species, what other potential pathway for jacobine N-oxide contamination in food crops has been identified?
A2: Research has highlighted a potential pathway for jacobine N-oxide contamination in tea plants (Camellia sinensis L.) []. The study demonstrated that jacobine N-oxide present in weeds growing near tea plants can leach into the surrounding soil. Subsequently, the compound can be taken up by the tea plants and ultimately end up in the harvested tea leaves []. This finding underscores the importance of weed management in tea plantations to minimize PA contamination and potential risks to human health.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)

